5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
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Overview
Description
5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multiple steps, including cyclization, halogenation, and fluorination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions followed by selective halogenation and fluorination. These processes are optimized for high yield and purity, often using specialized catalysts and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring or the functional groups attached to it.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor and antibacterial agent.
Medicine: Research explores its potential use in developing new pharmaceuticals, particularly for treating bacterial infections and other diseases.
Industry: The compound is used in the development of materials with specific properties, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
5,7-Difluoro-8-chloroquinoline: Similar in structure but lacks the hydroxyl and carboxylic acid groups.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: Contains additional fluorine atoms, which may alter its chemical and biological properties.
Uniqueness
5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and potency compared to non-fluorinated analogs .
Properties
Molecular Formula |
C11H5ClF3NO3 |
---|---|
Molecular Weight |
291.61 g/mol |
IUPAC Name |
5-chloro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H5ClF3NO3/c12-6-2-1-5(11(13,14)15)8-7(6)9(17)4(3-16-8)10(18)19/h1-3H,(H,16,17)(H,18,19) |
InChI Key |
CEEPEHQQQFSLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)NC=C(C2=O)C(=O)O)Cl |
Origin of Product |
United States |
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